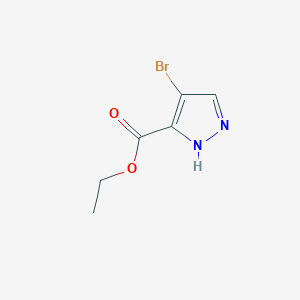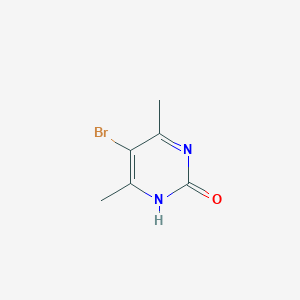
ethyl 4-bromo-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a specific derivative with a bromine atom and an ester group attached to the pyrazole ring, which can serve as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate and related compounds involves several methods. One approach includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which offers high regioselectivity and yields . Another method involves the total synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by reactions with acetic anhydride to yield acetylated products . Additionally, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize related pyrazole carboxylates .
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-1H-pyrazole-3-carboxylate and its analogs has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Ethyl 4-bromo-1H-pyrazole-3-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. For example, the amino group in ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to form acetylated derivatives . The bromo and ester groups in the compound can also participate in further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-bromo-1H-pyrazole-3-carboxylate derivatives are influenced by their molecular structure. These properties can be studied using techniques such as HPLC, FT-IR, NMR, and MS . The presence of substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of an acetyl group can increase the lipophilicity of the molecule . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
Ethyl 4-bromo-1H-pyrazole-3-carboxylate plays a crucial role in the synthesis of various compounds. For example, it serves as an intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis process involves esterification and bromination, resulting in a product with high purity and yield, indicating a promising industrialization route due to its simplicity and low cost (Lan Zhi-li, 2007).
Catalysis and Regioselective Synthesis
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is used in catalyzed reactions for the synthesis of other compounds. For instance, a study demonstrated the use of indium bromide as a catalyst in the synthesis of a series of pyrazole-4-carboxylates. This process utilized ultrasonic irradiation and achieved efficient, regio-selective cyclization products (Prabakaran et al., 2012).
Application in Drug Synthesis
The compound is also significant in drug synthesis. A novel series of oxime-containing pyrazole derivatives were synthesized using ethyl 4-bromo-1H-pyrazole-3-carboxylate derivatives, exhibiting promising biological activities such as inhibition of proliferation in A549 lung cancer cells due to autophagy induction (Zheng et al., 2010).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of ethyl 4-bromo-1H-pyrazole-3-carboxylate have been investigated as corrosion inhibitors. They have shown effectiveness in protecting mild steel, a crucial aspect in the industrial pickling process. The study involved gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the corrosion inhibition properties (Dohare et al., 2017).
Antimicrobial Properties
Additionally, ethyl 4-bromo-1H-pyrazole-3-carboxylate derivatives have been explored for their antimicrobial properties. A study synthesized a series of pyrazole derivatives and tested them against various bacteria and fungi, finding significant antimicrobial activity in some compounds (Radwan et al., 2014).
Nonlinear Optical Materials
Furthermore, derivatives of ethyl 4-bromo-1H-pyrazole-3-carboxylate have been studiedfor their potential in nonlinear optical (NLO) applications. This research explored N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their optical nonlinearity using laser pulses. The findings suggest that some compounds, particularly those with carboxylic acid and ester substituents, have high potential for optical limiting applications (Chandrakantha et al., 2013).
Wirkmechanismus
Target of Action
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a pyrazole derivative
Mode of Action
Pyrazole derivatives are known to undergo reactions with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-bromo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIXVTQCUMGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348720 | |
| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
CAS RN |
5932-34-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)




![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)




